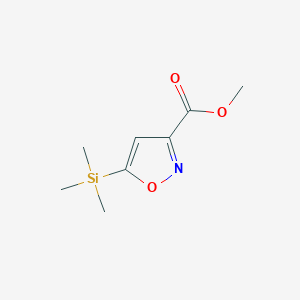

Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

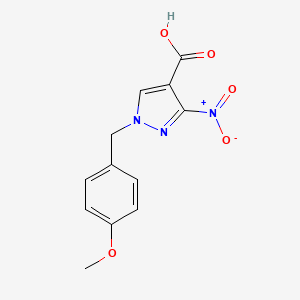

“Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate” is a chemical compound with the IUPAC name “methyl 5-(trimethylsilyl)isoxazole-3-carboxylate”. It has a molecular weight of 199.28 . This compound is not commonly found in nature .

Molecular Structure Analysis

The molecular structure of “Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate” is represented by the InChI code1S/C8H13NO3Si/c1-11-8(10)6-5-7(12-9-6)13(2,3)4/h5H,1-4H3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate is utilized as a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been involved in the creation of 1,2,4-triazole derivatives through the coupling of trimethylsilyl derivatives with other organic compounds, followed by amination and deprotection steps to yield carboxamides (Lin & Liu, 1984). This process exemplifies its utility in constructing complex molecular structures from simpler precursors.

Antagonists for Drug Abuse Treatment

In the development of mGluR5 antagonists for the treatment of drug abuse, Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate derivatives have been synthesized as part of structure-activity relationship studies. These derivatives are obtained through chemical modifications, showcasing the compound's versatility as a building block in medicinal chemistry (Iso & Kozikowski, 2006).

Synthesis of Functionalizable Oxazoles

The compound also serves as a starting material in a three-step method for synthesizing functionalizable oxazoles. This method demonstrates the ability to generate diverse oxazole derivatives, which are crucial in various chemical and pharmaceutical applications (Pankova et al., 2015).

Facilitating Chemical Transformations

Its utility extends to facilitating chemical transformations, such as regioselective halo- and carbodesilylation reactions, where it acts as a precursor for further chemical modifications (Effenberger & Krebs, 1984). Additionally, it plays a role in the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives, indicating its importance in generating compounds with potential biological activities (Ozaki et al., 1983).

Safety and Hazards

The safety information for “Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3Si/c1-11-8(10)6-5-7(12-9-6)13(2,3)4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENWQZBBEMUICD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)

![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B2881779.png)